molecular formula C24H25N3O2 B2674364 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide CAS No. 941999-29-7

2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Número de catálogo: B2674364
Número CAS: 941999-29-7
Peso molecular: 387.483
Clave InChI: LZPRGGGVIHKASU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide is a synthetic small molecule developed for preclinical research. Its structure incorporates a benzylpiperidine moiety, a group known in medicinal chemistry for its relevance in central nervous system (CNS) targets , linked to a 2-methylquinoline scaffold. This molecular architecture suggests potential for investigating a range of biological activities. Researchers can utilize this compound as a key chemical tool or intermediate to explore pathways in oncology and neuroscience. For instance, quinazolinone-based structures have been studied for their antimicrobial and anticancer properties , while piperidine derivatives are frequently explored for their affinity to enzymes and receptors . The specific mechanism of action for this compound is a subject for further empirical investigation, making it a valuable candidate for hit-to-lead optimization studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-17-15-22(20-9-5-6-10-21(20)25-17)26-23(28)24(29)27-13-11-19(12-14-27)16-18-7-3-2-4-8-18/h2-10,15,19H,11-14,16H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPRGGGVIHKASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperidine and quinoline intermediates. The benzylation of piperidine can be achieved using benzyl chloride in the presence of a base such as sodium hydride. The quinoline derivative can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

The final step involves the coupling of the benzylpiperidine and the quinoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the benzylation and Skraup synthesis steps, as well as the development of more efficient catalysts and reagents for the amide bond formation.

Análisis De Reacciones Químicas

Formation of 2-Oxoacetamide Linker

The oxoacetamide group is introduced via:

  • Acylation : Reaction of 4-benzylpiperidine with ethyl oxalyl chloride (ClCOCOOEt) in the presence of a base (e.g., Et₃N), followed by hydrolysis to the free acid .

  • Coupling activation : Conversion of the oxoacetic acid to an activated ester (e.g., NHS ester) for subsequent amide bond formation .

Key conditions :

  • Solvent: DMF or CH₂Cl₂

  • Activator: HATU or EDCl/HOBt

  • Base: DIPEA

Amide Coupling with 2-Methylquinolin-4-amine

The final step involves coupling the activated oxoacetate with 2-methylquinolin-4-amine:

  • Nucleophilic acyl substitution : The amine attacks the carbonyl carbon of the activated ester, forming the acetamide bond .

Optimized parameters :

ParameterValue
Temperature20–25°C
Reaction time3–6 h
Yield*45–68%

*Yields vary with steric and electronic effects of substituents.

Stereochemical and Functional Group Considerations

  • Diastereoselectivity : Substituents on the piperidine ring (e.g., 2-position) influence reaction pathways and product ratios .

  • Stability : The oxoacetamide group is susceptible to nucleophilic attack under basic conditions, requiring anhydrous environments .

Spectroscopic Characterization

Key analytical data for structural confirmation:

  • ¹H-NMR :

    • Piperidine CH₂: δ 2.4–3.1 ppm (multiplet)

    • Quinoline aromatic protons: δ 7.5–8.3 ppm

  • IR : Strong C=O stretches at 1680–1720 cm⁻¹ .

Reaction Challenges and Mitigations

  • Byproduct formation : MnO₂-mediated oxidation may produce overoxidized species; controlled stoichiometry minimizes this .

  • Low solubility : Polar aprotic solvents (e.g., DMF) enhance reactivity of hydrophobic intermediates .

This synthesis leverages modular strategies for piperidine and quinoline functionalization, with yields and selectivity contingent on precise control of reaction parameters. Further optimization (e.g., flow chemistry, catalysis) could enhance efficiency .

Aplicaciones Científicas De Investigación

This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

  • Anti-inflammatory and Analgesic Effects
    • Preliminary studies indicate that the compound possesses anti-inflammatory and analgesic properties, which could be beneficial in pain management therapies. The piperidine ring is associated with analgesic activity in similar compounds, suggesting potential efficacy in treating chronic pain conditions.
  • Interaction with Receptors
    • Molecular docking studies suggest that this compound can bind effectively to specific receptors involved in neurological processes. This binding may modulate receptor activity, potentially leading to therapeutic effects against neurodegenerative diseases such as Alzheimer's.
  • Inhibition of Cholinesterases
    • Research has shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could enhance cholinergic activity, which is beneficial for conditions like Alzheimer's disease .

Case Study 1: Molecular Docking Analysis

A study on structurally related compounds demonstrated that modifications in the benzyl group significantly influenced binding affinity to AChE. The findings suggest that the specific arrangement of functional groups in this compound could enhance its inhibitory potency against AChE, making it a promising candidate for treating cognitive disorders.

Case Study 2: Structure-Activity Relationship (SAR)

A series of benzylpiperidine derivatives were evaluated for their biological activity against chemokine receptors. The SAR studies indicated that introducing various substituents on the piperidine ring improved selectivity and potency as CCR3 antagonists. These insights may also apply to our compound due to structural similarities, indicating its potential role in modulating immune responses .

Table 1: Biological Activities Overview

Activity TypeObservations
Anti-inflammatoryExhibits significant anti-inflammatory effects
AnalgesicPotential for pain management therapies
Cholinesterase InhibitionEnhances cholinergic activity

Mecanismo De Acción

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the quinoline moiety could inhibit certain enzymes. The oxoacetamide group may also play a role in the compound’s overall activity by stabilizing the molecule and enhancing its binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and biological activities of analogous oxoacetamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity (Ki/IC50) Synthesis Yield Reference
Target Compound Piperidine-Quinoline 4-Benzylpiperidinyl, 2-methylquinoline Not explicitly reported - -
N-(4-Fluorobenzyl)-2-(adamantane-indol)-oxoacetamide (5b) Adamantane-Indole 4-Fluorobenzyl, adamantane Not specified (structural focus) 87.5%
Fluorinated Indol-3-yl-oxoacetamide (Derivative 8) Indole Fluorinated substituent CB2 receptor: Ki = 6.2 nM Not reported
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-oxoacetamide Indole-Phenyl 4-Methoxyphenyl Building block (no activity reported) Not reported
8018-3139 Screening Compound Indole-Morpholine 2-Methylindole, morpholinylethyl Screening candidate (unspecified use) -
Antimicrobial Indole Derivative (Utreja et al., 2020) Indole-Nitrophenyl 3-Bromopropyl, 2-nitrophenyl Antimicrobial activity Not reported

Key Observations

Structural Motifs and Receptor Affinity: The adamantane-indole hybrid (Compound 5b) demonstrates high synthetic yield (87.5%) but lacks explicit biological data, suggesting its utility as a structural scaffold . Fluorinated indole derivatives (e.g., Compound 8) exhibit nanomolar affinity for CB2 receptors, emphasizing the role of halogenation in enhancing ligand-receptor interactions . Morpholine-containing analogs (e.g., 8018-3139) may improve solubility due to the polar morpholine group, contrasting with the lipophilic benzylpiperidine-quinoline core of the target compound .

Synthetic Efficiency :

  • Oxoacetamide derivatives are commonly synthesized via oxalyl chloride-mediated coupling of ketones with amines (e.g., ). Yields vary significantly (e.g., 62% for thiophene-linked indole derivatives vs. 87.5% for adamantane-indole compounds ), depending on steric hindrance and reaction conditions.

Biological Target Diversity: Sigma receptors: Benzamide analogs (e.g., IPAB in ) show high sigma-1 affinity (Ki = 6.0 nM in melanoma cells), suggesting that the benzylpiperidine group in the target compound could similarly engage sigma receptors . Antimicrobial activity: Nitrophenyl-substituted indole-oxoacetamides demonstrate that electron-withdrawing groups enhance antimicrobial potency, a feature absent in the target compound .

Actividad Biológica

2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H25N3O\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}

Key Properties

PropertyValue
Molecular Weight359.464 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point546.0 ± 50.0 °C
LogP2.97
Flash Point284.0 ± 30.1 °C

Biological Activity Overview

Research into the biological activity of compounds similar to 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide indicates potential interactions with various biological targets, particularly in the context of neurological disorders and cancer treatment.

  • Receptor Interaction : Similar compounds have been shown to act as antagonists for various receptors, including:
    • CC Chemokine Receptor (CCR3) : Antagonism leads to reduced eosinophil chemotaxis and Ca2+^{2+} mobilization, suggesting anti-inflammatory properties .
    • Muscarinic Receptors : Compounds with similar structures have been studied for their role in treating neurological diseases by modulating cholinergic signaling .
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is critical in neurotransmitter regulation at synapses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and quinoline moieties can significantly influence the compound's potency and selectivity for biological targets. For instance:

  • Benzyl Substituents : The presence of a benzyl group on the piperidine ring enhances binding affinity to receptors compared to non-benzylated counterparts.
  • Quinoline Variations : Alterations in the quinoline structure can affect the compound's lipophilicity and membrane permeability, impacting its bioavailability.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related piperidine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta toxicity and improve cognitive function in vitro and in vivo models .

Study 2: Antitumor Activity

Another study focused on a structurally similar compound that exhibited significant antitumor activity against various cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential preparation of the quinoline and benzylpiperidine moieties, followed by coupling via oxoacetamide formation. Key steps include:

  • Piperidine functionalization : Reductive amination or nucleophilic substitution to introduce the benzyl group.
  • Quinoline core modification : Methylation at the 2-position via Friedel-Crafts alkylation.
  • Coupling : Condensation under anhydrous conditions using coupling agents like EDCI/HOBt.
    Critical parameters include temperature control (0–5°C for acylation steps), inert atmospheres (argon) for oxygen-sensitive reactions, and stoichiometric precision to minimize diastereomers. For example, propionic anhydride-mediated coupling requires reflux conditions (110–120°C) for 12–24 hours to achieve >75% yield .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (quinoline) appear at δ 7.2–8.5 ppm; piperidine methylenes resonate at δ 2.5–3.5 ppm. Carbonyl groups (oxoacetamide) show distinct peaks at ~168–170 ppm in 13C NMR.
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 428.2123 ± 0.001 Da).
  • X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtained via slow evaporation in ethanol/water mixtures.
  • IR spectroscopy : C=O stretches at 1650–1750 cm⁻¹ validate oxoacetamide formation .

Q. What preliminary biological screening assays are recommended to assess this compound’s bioactivity?

  • Methodological Answer :

  • Target-based assays : Radioligand displacement studies (e.g., for kinase or GPCR targets) with IC50 determination.
  • Cell viability assays : Use MTT or ATP-lite protocols in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses.
  • Solubility profiling : Employ shake-flask methods in PBS (pH 7.4) to guide in vivo dosing .

Advanced Research Questions

Q. How can researchers resolve contradictory results in target engagement assays across different cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific metabolic profiles or off-target interactions. Strategies include:

  • Orthogonal assays : Compare surface plasmon resonance (SPR) with fluorescence polarization for direct binding validation.
  • CRISPR knockouts : Eliminate suspected off-target proteins (e.g., cytochrome P450 enzymes) to isolate primary effects.
  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to correlate bioactivity with exposure levels .

Q. What computational approaches predict the compound’s binding mode to protein targets, and how are models validated?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina for flexible receptor sampling; prioritize poses with hydrogen bonds to quinoline N and benzylpiperidine groups.
  • QM/MM simulations : Refine binding energies for key residues (e.g., catalytic lysine in kinases).
  • Validation :
  • Mutagenesis : Replace predicted interacting residues (e.g., Ala scanning) and assay binding affinity.
  • 19F-NMR : Introduce fluorinated analogs to track chemical shift perturbations in binding pockets .

Q. How can Design of Experiments (DoE) optimize synthesis in continuous flow systems?

  • Methodological Answer :

  • Factor screening : Use fractional factorial designs to test temperature (50–120°C), residence time (5–30 min), and reagent ratios (1:1 to 1:3).
  • Response surface methodology (RSM) : Model nonlinear relationships between flow rate (0.5–2 mL/min) and conversion efficiency.
  • PAT integration : Inline IR or UV-vis monitors reaction progress for real-time adjustment .

Q. What strategies enhance selectivity for target receptors and mitigate off-target effects?

  • Methodological Answer :

  • SAR studies : Modify the benzylpiperidine group (e.g., para-substituted halogens) to sterically block off-target binding.
  • Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify off-targets.
  • Prodrug design : Introduce hydrolyzable esters to limit systemic exposure .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC50 values between enzymatic and cell-based assays?

  • Methodological Answer :

  • Membrane permeability : Measure logP (e.g., shake-flask) to assess cellular uptake limitations.
  • Efflux pump inhibition : Co-administer verapamil (P-gp inhibitor) to evaluate transport-mediated resistance.
  • Protein binding : Use equilibrium dialysis to quantify free fraction differences .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.